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Compound of Interest

Compound Name: 2,4-Dibromonicotinaldehyde

Cat. No.: B143921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,4-
dibromonicotinaldehyde (CAS No. 128071-91-0). Due to the limited availability of
experimentally-derived spectra in public databases, this document presents predicted data
based on established spectroscopic principles and analysis of analogous compounds. Detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also provided to facilitate the characterization of this
compound in a laboratory setting.

Molecular Structure and Properties

2,4-Dibromonicotinaldehyde, also known as 2,4-dibromopyridine-3-carboxaldehyde,
possesses a pyridine ring substituted with two bromine atoms and an aldehyde group. This
substitution pattern significantly influences the electronic environment of the molecule, which is
reflected in its spectroscopic signatures.

Molecular Formula: CeH3Br2NO Molecular Weight: 264.90 g/mol

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of 2,4-
dibromonicotinaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the analysis of similar brominated
pyridine and aromatic aldehyde compounds. Actual experimental values may vary.

IH NMR (Proton NMR) Spectroscopy

The *H NMR spectrum is expected to show signals for the two aromatic protons and the
aldehyde proton. The electron-withdrawing effects of the bromine atoms and the aldehyde
group will cause the proton signals to appear in the downfield region of the spectrum.

Predicted Chemical o Coupling Constant )
_ Multiplicity Assignment
Shift (8, ppm) (J, H2)
) Aldehyde proton (-
~10.2 Singlet (s)
CHO)
~8.6 Doublet (d) ~5.0 H-6
~7.9 Doublet (d) ~5.0 H-5

13C NMR (Carbon-13) NMR Spectroscopy

The 13C NMR spectrum is predicted to display six distinct signals corresponding to the five
carbons of the pyridine ring and the carbonyl carbon of the aldehyde group. The signals for the
carbons directly bonded to the bromine atoms are expected to appear at a lower chemical shift
compared to the other ring carbons.
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Predicted Chemical Shift (8, ppm)

Assignment

~190 C=0 (Aldehyde)
~155 C-6
~152 c-2
~140 C-4
~130 C-5
~125 c-3

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dibromonicotinaldehyde is expected to exhibit characteristic

absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm—1) Intensity Vibrational Mode
~2850, ~2750 Medium C-H stretch (aldehyde)
~1705 Strong C=0 stretch (aldehyde)
~1580, ~1470 Medium to Strong c=c anfj C_:N stretch
(aromatic ring)
~1200 Medium C-H in-plane bend
~850 Strong C-H out-of-plane bend
~700-600 Medium to Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of 2,4-dibromonicotinaldehyde will be characterized by the isotopic

pattern of bromine. Bromine has two naturally occurring isotopes, 7°Br and 81Br, in an

approximate 1:1 ratio. The presence of two bromine atoms will result in a characteristic M,

M+2, and M+4 isotopic cluster for the molecular ion.
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m/z Value Relative Abundance Assignment

263 ~50% [M]* with two 7°Br

265 100% [M+2]* with one 7°Br and one
81Br

267 ~50% [M+4]* with two 81Br

236/238/240 Variable [M-CHOJ*

184/186 Variable [M-Br]*

156/158 Variable [M-Br-COJ*

76 Variable [CsH2N]*+

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton
frequency of 400 MHz or higher.

Sample Preparation:

o Dissolve approximately 5-10 mg of 2,4-dibromonicotinaldehyde in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

e Transfer the solution to a standard 5 mm NMR tube.
'H NMR Data Acquisition:
e Pulse Program: Standard single-pulse experiment.

e Spectral Width: 0-12 ppm.
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e Acquisition Time: 2-4 seconds.

¢ Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64 scans.

13C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 2,4-dibromonicotinaldehyde sample onto the ATR
crystal.

o Apply firm and even pressure to the sample using the pressure clamp to ensure good
contact with the crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
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e Resolution: 4 cm™1,
e Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled to a gas
chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

o Prepare a dilute solution of 2,4-dibromonicotinaldehyde in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate).

e Inject a small volume (e.g., 1 yL) of the solution into the GC inlet.

GC-MS Conditions (Typical):

Column: A non-polar capillary column (e.g., DB-5ms).
e Inlet Temperature: 250 °C.

e Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.

e lon Source: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the
spectroscopic analysis of 2,4-dibromonicotinaldehyde.
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Molecular structure and key functional groups of 2,4-dibromonicotinaldehyde.
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General experimental workflow for the spectroscopic analysis of 2,4-dibromonicotinaldehyde.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dibromonicotinaldehyde: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143921#2-4-dibromonicotinaldehyde-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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